molecular formula C17H19N5O2S B276310 5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide

5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide

Cat. No. B276310
M. Wt: 357.4 g/mol
InChI Key: PXIYKMVAWFYHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide is not fully understood. However, it is believed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of cancer cells by inhibiting the activity of various enzymes involved in cell proliferation. The compound exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. It exhibits neuroprotective activity by protecting neurons from oxidative stress.
Biochemical and Physiological Effects
5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide has been found to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, exhibit anti-inflammatory activity, and exhibit neuroprotective activity. In addition, the compound has been found to exhibit antioxidant activity by scavenging free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using 5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide in lab experiments are its ability to induce apoptosis in cancer cells, inhibit the growth of cancer cells, exhibit anti-inflammatory activity, and exhibit neuroprotective activity. The limitations of using the compound in lab experiments are its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide. One future direction is to further investigate the mechanism of action of the compound. Another future direction is to explore the potential of the compound as a drug for the treatment of cancer, inflammation, and neurodegenerative diseases. In addition, future research can focus on improving the solubility and reducing the toxicity of the compound. Further studies can also be conducted to investigate the potential of the compound as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of 5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide involves a multi-step process. The first step involves the reaction of 5H-[1,2,4]triazino[5,6-b]indole with acetic anhydride to form 5-acetyl-5H-[1,2,4]triazino[5,6-b]indole. The second step involves the reaction of 5-acetyl-5H-[1,2,4]triazino[5,6-b]indole with 2-(4-morpholinyl)ethyl chloride to form 5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl ether. The final step involves the reaction of 5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl ether with thionyl chloride to form 5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide.

Scientific Research Applications

5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide has shown promising results in scientific research. The compound has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, the compound has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has also been found to exhibit neuroprotective activity by protecting neurons from oxidative stress.

properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

1-[3-(2-morpholin-4-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]ethanone

InChI

InChI=1S/C17H19N5O2S/c1-12(23)22-14-5-3-2-4-13(14)15-16(22)18-17(20-19-15)25-11-8-21-6-9-24-10-7-21/h2-5H,6-11H2,1H3

InChI Key

PXIYKMVAWFYHNH-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCOCC4

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCOCC4

Origin of Product

United States

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